5-(4-甲氧基苯基)吡啶-2-胺

描述

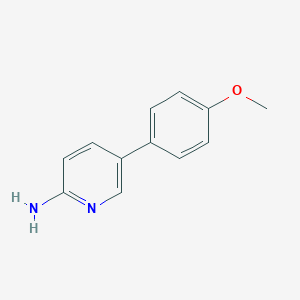

5-(4-Methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amine group at the second position and a methoxyphenyl group at the fifth position

科学研究应用

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug design. It has shown promise in:

- Enzyme Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and tubulin polymerization, which are critical targets in treating neurodegenerative diseases and cancer .

- Anticancer Activity : In vivo studies have indicated that 5-(4-Methoxyphenyl)pyridin-2-amine can significantly reduce tumor size in various animal models. Its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile suggests good bioavailability and low toxicity.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions:

- Antiproliferative Effects : It has been evaluated against multiple cancer cell lines, demonstrating selective anticancer activity with IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research indicates that the compound may engage in cation-aromatic interactions with key residues in enzymes, enhancing its inhibitory potency against AChE and potentially other targets involved in neurodegeneration .

Materials Science

5-(4-Methoxyphenyl)pyridin-2-amine is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs):

- Organic Electronics : Its unique electronic properties make it suitable for developing advanced materials in electronics.

Industrial Applications

The compound is employed as an intermediate in the synthesis of dyes, pigments, and other fine chemicals:

- Synthesis Pathways : Industrial production often utilizes continuous flow reactors for better control over reaction parameters, ensuring consistent product quality.

Case Studies and Research Findings

Several studies highlight the biological activities of 5-(4-Methoxyphenyl)pyridin-2-amine:

- In Vivo Studies : Animal models have shown significant tumor reduction upon administration of the compound compared to control groups.

- Antiproliferative Activity : The compound demonstrated high selectivity against various cancer cell lines, including HL-60 (acute promyelocytic leukemia) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

- Pharmacokinetic Studies : Profiling suggests that the compound has favorable pharmacokinetic properties conducive to therapeutic use.

作用机制

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache) and tubulin polymerization . AChE plays a crucial role in nerve function, and tubulin is a key protein in cell division. Therefore, these could potentially be the targets of 5-(4-Methoxyphenyl)pyridin-2-amine.

Mode of Action

Similar compounds have been found to inhibit ache and tubulin polymerization . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission. Inhibition of tubulin polymerization can disrupt cell division, potentially leading to cell death.

Pharmacokinetics

Similar compounds have been found to have satisfactory drug-like characteristics and adme properties . These properties can impact the bioavailability of the compound, determining how much of the drug reaches its target site in the body.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Methoxyphenyl)pyridin-2-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of 5-(4-Methoxyphenyl)pyridin-2-amine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

化学反应分析

Types of Reactions

5-(4-Methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

相似化合物的比较

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

5-(4-Methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. Compared to 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, the pyridine derivative exhibits different binding affinities and selectivities towards molecular targets. This uniqueness makes it a valuable compound for developing selective inhibitors and probes in biochemical research .

生物活性

5-(4-Methoxyphenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyridine ring substituted with a 4-methoxyphenyl group, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(4-Methoxyphenyl)pyridin-2-amine. In vitro assays have demonstrated its effectiveness against various cancer cell lines. Key findings include:

- Cell Lines Tested : The compound has been evaluated against prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines.

- IC50 Values : The compound exhibited IC50 values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of 5-(4-Methoxyphenyl)pyridin-2-amine

| Cell Line | IC50 Value (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

The mechanism by which 5-(4-Methoxyphenyl)pyridin-2-amine exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that it interacts with various targets, including:

- EGFR : Inhibition of the epidermal growth factor receptor (EGFR) has been noted, with an IC50 value around 0.24 µM .

- Src Kinase : The compound also shows inhibitory effects on Src kinase, which is critical in cancer progression.

Enzyme Inhibition

Beyond its anticancer properties, 5-(4-Methoxyphenyl)pyridin-2-amine has been investigated for its enzyme inhibitory activities:

- Alkaline Phosphatase : Studies revealed that it can inhibit alkaline phosphatase with promising efficacy.

- Cholinesterases : The compound has also been assessed for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing competitive inhibition profiles .

Table 2: Enzyme Inhibition Profiles

| Enzyme | IC50 Value (µM) |

|---|---|

| Alkaline Phosphatase | 0.420 |

| AChE | 34.81 |

| BChE | 20.66 |

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of the compound can reduce tumor size significantly compared to control groups.

- Pharmacokinetic Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable pharmacokinetic properties, indicating good bioavailability and low toxicity .

属性

IUPAC Name |

5-(4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWWIPYFIQSGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602413 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-75-2 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。